molecular formula C8H12O3 B3166249 (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 909406-97-9

(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B3166249
CAS No.: 909406-97-9
M. Wt: 156.18
InChI Key: FGFLMSPWCDFJRM-ZCFIWIBFSA-N
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Description

(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, and contains a carboxylic acid functional group. The presence of the oxaspiro structure imparts distinct chemical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of the carboxylic acid group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro linkage. Subsequent oxidation or hydrolysis steps can introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification and ammonia (NH3) for amidation are commonly employed.

Major Products Formed

Scientific Research Applications

(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying spirocyclic chemistry.

    Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane-1-carboxylic acid: Lacks the oxygen atom in the spiro linkage, resulting in different chemical properties.

    6-Oxaspiro[2.5]octane: Does not contain the carboxylic acid group, limiting its reactivity in certain reactions.

    Cyclohexane-1-carboxylic acid: A simpler cyclic compound without the spiro linkage, exhibiting different reactivity and applications.

Uniqueness

(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid stands out due to its unique spirocyclic structure combined with the carboxylic acid functionality. This combination imparts distinct chemical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-6-oxaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFLMSPWCDFJRM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12C[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 120.50 g of ethyl 6-oxaspiro[2.5]-octane-1-carboxylate in 700 ml of ethanol/water 3.5:1 is mixed with 55.20 g of potassium hydroxide. The reaction mixture is heated at 60° C. for 4 hours, the ethanol is distilled off and the aqueous residue is diluted with water and extracted with tert-butyl methyl ether. The aqueous phase is adjusted to pH 2 with 4M hydrochloric acid and extracted with tert-butyl methyl ether. The combined organic extracts are washed with brine, dried with sodium sulphate and evaporated. The title compound is obtained as a yellowish oil and is employed without further purification for the next stage. Rt=2.13 (Gradient I).
Quantity
120.5 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 3
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 4
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 5
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 6
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid

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